2-(1-Aminocyclobutyl)acetamide
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Overview
Description
2-(1-Aminocyclobutyl)acetamide is an organic compound with the molecular formula C6H12N2O It is a derivative of acetamide, where the acetamide group is attached to a cyclobutyl ring substituted with an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminocyclobutyl)acetamide can be achieved through several methods. One common approach involves the reaction of cyclobutanone with ammonia to form 1-aminocyclobutanone, which is then reacted with acetic anhydride to yield this compound. The reaction conditions typically involve heating the reactants under reflux in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(1-Aminocyclobutyl)acetamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form 2-(1-Aminocyclobutyl)ethanol.
Substitution: The acetamide group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as halides, thiols, or amines under appropriate conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: 2-(1-Aminocyclobutyl)ethanol.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
2-(1-Aminocyclobutyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Aminocyclobutyl)acetamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Aminocyclopropyl)acetamide
- 2-(1-Aminocyclopentyl)acetamide
- 2-(1-Aminocyclohexyl)acetamide
Uniqueness
2-(1-Aminocyclobutyl)acetamide is unique due to its four-membered cyclobutyl ring, which imparts distinct chemical and physical properties compared to its analogs with three, five, or six-membered rings. This structural feature can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H12N2O |
---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
2-(1-aminocyclobutyl)acetamide |
InChI |
InChI=1S/C6H12N2O/c7-5(9)4-6(8)2-1-3-6/h1-4,8H2,(H2,7,9) |
InChI Key |
JJENLBXBQJYLIH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CC(=O)N)N |
Origin of Product |
United States |
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